5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione
Description
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione is a heterocyclic Schiff base derivative synthesized from 5,5-dimethyl-1,3-cyclohexanedione (dimedone), aromatic aldehydes, and amines. Its structure features a cyclohexanedione core with two methyl groups at the 5-position and a phenylimino substituent at the 2-position. This compound is pivotal in multicomponent reactions for constructing polycyclic frameworks, such as tetrahydropyrimidoquinoline derivatives, under varied conditions .
Properties
IUPAC Name |
5,5-dimethyl-2-(phenyliminomethyl)cyclohexane-1,3-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-15(2)8-13(17)12(14(18)9-15)10-16-11-6-4-3-5-7-11/h3-7,10,12H,8-9H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPZUXGVEHSRMM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=O)C(C(=O)C1)C=NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism
Under reflux in ethanol with a catalytic amount of hydrochloric acid, the enolic form of dimedone attacks the electrophilic carbon of the protonated aniline, followed by dehydration to yield the imine. The reaction is driven by the removal of water, often facilitated by a Dean-Stark apparatus.
Optimization Parameters
- Solvent: Ethanol or methanol for solubility and reflux stability.
- Catalyst: 0.1–0.5 equivalents of HCl or acetic acid.
- Temperature: 80–100°C for 6–12 hours.
- Yield: Reported at 60–75% after recrystallization from dimethylformamide (DMF).
Multi-Component Reaction with Aldehydes
A one-pot, three-component synthesis strategy adapts methodologies from tricyclic fused pyrimidinedione syntheses. This approach combines 5,5-dimethyl-1,3-cyclohexanedione , formaldehyde (as paraformaldehyde), and aniline in the presence of a Brønsted acid/base catalyst.
Catalytic Systems
Reaction Pathway
- Enolization: The catalyst deprotonates dimedone, generating a nucleophilic enolate.
- Aldol Addition: The enolate attacks formaldehyde, forming a hydroxymethyl intermediate.
- Imine Formation: Aniline condenses with the aldehyde-adducted intermediate, followed by dehydration to yield the target compound.
Formylation Followed by Imine Formation
This two-step method introduces a formyl group at the 2-position of dimedone prior to imine condensation.
Step 1: Vilsmeier-Haack Formylation
Dimedone reacts with a Vilsmeier reagent (POCl₃/DMF) to produce 2-formyl-5,5-dimethyl-1,3-cyclohexanedione .
Step 2: Schiff Base Formation
The formylated intermediate reacts with aniline in isopropyl alcohol under reflux:
$$
\text{2-formyl-dimedone} + \text{aniline} \xrightarrow{\Delta} \text{5,5-dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione} + \text{H}_2\text{O}
$$
Enamine Synthesis via Triethyl Orthoformate
Triethyl orthoformate serves as a formylating agent in this one-pot synthesis.
Procedure
- Activation: Dimedone and triethyl orthoformate react at 60°C to form an ethoxymethylene intermediate.
- Amination: Aniline substitutes the ethoxy group, yielding the imine after elimination of ethanol.
Advantages
Comparative Analysis of Synthetic Routes
Key Observations:
- Multi-component reactions offer the highest efficiency but require precise stoichiometry.
- Formylation methods achieve superior purity but involve hazardous reagents.
- Triethyl orthoformate routes are solvent-free but less scalable.
Challenges and Optimization Strategies
Chemical Reactions Analysis
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the compound into its reduced forms, often using reducing agents like sodium borohydride.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Organic Synthesis
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione serves as an important reagent and intermediate in organic synthesis. Its unique structure allows it to participate in various chemical reactions:
- Reagent in Organic Reactions : It is commonly used to synthesize more complex molecules due to its functional groups.
- Intermediate for Drug Development : The compound can be utilized as a precursor in the synthesis of pharmaceuticals, particularly those targeting specific biological pathways.
Biological Research
Research has indicated that this compound possesses several biological properties:
- Antioxidant Activity : Studies suggest that it may help neutralize free radicals, contributing to cellular protection.
- Antitumor Effects : Preliminary investigations have shown potential efficacy against certain cancer cell lines.
- Antimicrobial Properties : The compound exhibits activity against various microorganisms, making it a candidate for developing new antimicrobial agents.
Industrial Applications
The unique properties of this compound make it suitable for various industrial applications:
- Dye Production : Its ability to form stable complexes allows it to be used in the manufacturing of dyes and pigments.
- Chemical Manufacturing : It serves as a building block for synthesizing other chemical products.
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of this compound demonstrated significant cytotoxicity against human cancer cell lines. The results indicated that the compound could induce apoptosis through the activation of specific signaling pathways.
Case Study 2: Antioxidant Properties
Research investigating the antioxidant capacity of this compound revealed that it effectively scavenged free radicals in vitro. This property suggests potential applications in formulations aimed at reducing oxidative stress-related damage.
Case Study 3: Antimicrobial Efficacy
In another study focusing on antimicrobial properties, this compound showed promising results against Gram-positive bacteria. This finding supports further exploration into its use as a natural antimicrobial agent.
Mechanism of Action
The mechanism by which 5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione exerts its effects involves its interaction with molecular targets and pathways. The imine group in the compound results in a conjugated system that can interact with various biological molecules, leading to its observed biological activities. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with other molecules is a key factor in its mechanism of action .
Comparison with Similar Compounds
Structural and Electronic Features
The compound’s reactivity and stability are influenced by:
- Dimethyl groups: These substituents introduce steric hindrance and stabilize the keto form of the 1,3-dicarbonyl system via the Thorpe-Ingold effect, reducing enol content compared to unsubstituted analogues.
- Phenylimino group: The electron-withdrawing nature of the imine linkage alters electronic density, affecting nucleophilic/electrophilic reactivity.
Reactivity in Multicomponent Reactions
- Dimedone derivative: The dimethyl groups enhance steric stabilization of intermediates, leading to higher yields (75%) in tetrahydropyrimidoquinoline synthesis compared to unsubstituted analogues (60%) .
- Unsubstituted 1,3-cyclohexanedione: Higher enol content accelerates initial condensation but may lead to side reactions, reducing overall yield.
- p-Tolylimino analogue: Electron-donating methyl groups on the aryl ring improve solubility but slightly lower reactivity due to reduced electrophilicity at the imine carbon.
Tautomerism and Stability
- Keto-enol equilibrium: Dimedone’s methyl groups favor the keto form (enol content <5%), whereas unsubstituted 1,3-cyclohexanedione exhibits ~20% enol form in polar solvents. This impacts reactivity in enol-mediated processes (e.g., Michael additions).
Biological Activity
5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione is a cyclic diketone compound notable for its unique structural features and diverse biological activities. It belongs to the class of imines and is characterized by a conjugated system that enhances its reactivity and biological interactions. This compound has garnered attention for its potential applications in medicinal chemistry, particularly in drug development due to its antioxidant, antitumor, and antimicrobial properties.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of approximately 243.30 g/mol. The compound features two carbonyl groups within a cyclohexane ring, contributing to its distinctive chemical behavior.
| Property | Value |
|---|---|
| IUPAC Name | 5,5-dimethyl-2-(phenyliminomethyl)cyclohexane-1,3-dione |
| Molecular Formula | C15H17NO2 |
| Molecular Weight | 243.30 g/mol |
| CAS Number | 109535-45-7 |
Antioxidant Activity
Research indicates that this compound exhibits significant antioxidant properties. Its ability to scavenge free radicals contributes to cellular protection against oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders.
Antitumor Effects
Studies have shown that this compound may possess antitumor activity by inhibiting the proliferation of cancer cells. The mechanism is believed to involve the modulation of signaling pathways related to cell growth and apoptosis. For instance, one study demonstrated that derivatives of cyclohexanedione compounds can induce apoptosis in cancer cell lines through the activation of caspases .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy against a range of pathogens. Preliminary findings suggest that it inhibits bacterial growth, making it a candidate for further development as an antimicrobial agent. The specific mechanisms by which it exerts these effects are still under investigation but may involve disruption of microbial cell membranes or interference with metabolic pathways.
The biological activity of this compound is largely attributed to its ability to form stable complexes with various biomolecules. The imine functional group plays a crucial role in these interactions, facilitating binding with proteins and nucleic acids which can alter their function.
Case Studies
- Antioxidant Study : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various diketone derivatives including this compound using DPPH radical scavenging assays. The results indicated a substantial reduction in DPPH absorbance at concentrations as low as 10 µM .
- Antitumor Activity : In vitro studies on human breast cancer cell lines revealed that treatment with this compound led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated increased levels of apoptosis markers after treatment .
- Antimicrobial Efficacy : A recent investigation assessed the antimicrobial properties against both Gram-positive and Gram-negative bacteria. The compound exhibited minimum inhibitory concentrations (MICs) ranging from 50 to 100 µg/mL depending on the bacterial strain tested .
Q & A
Q. What are the established methods for synthesizing 5,5-Dimethyl-2-[(phenylimino)methyl]-1,3-cyclohexanedione, and how can purity be ensured?
The compound is typically synthesized via condensation reactions between 5,5-dimethyl-1,3-cyclohexanedione and phenylimino derivatives under reflux conditions. Key steps include precise stoichiometric control of reactants (e.g., phenylamine derivatives) and catalysts like acetic acid. Purity is assessed using melting point analysis (148–150°C) and refractive index measurements (1.5571–1.5591 at 20°C) . Hydrocarbon and aniline impurity tests involve solubility in HCl-water mixtures and titration with sodium hydroxide, respectively .
Q. Which analytical techniques are most effective for characterizing this compound’s structure and stability?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the imine linkage and cyclohexanedione backbone. High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) can detect trace impurities. Infrared (IR) spectroscopy identifies functional groups like C=O (1700–1750 cm⁻¹) and C=N (1640–1680 cm⁻¹). Thermal stability is evaluated via differential scanning calorimetry (DSC) to monitor decomposition temperatures .
Q. How does solubility in various solvents influence purification strategies?
The compound is slightly soluble in water but dissolves well in methanol, chloroform, and acetic acid . Recrystallization from ethanol or methanol is preferred for purification. Solvent polarity adjustments (e.g., using mixed solvents like ethanol-water) can optimize crystal yield and purity. Fractional distillation (boiling point ~194°C at 760 mmHg) may be employed for liquid-phase intermediates .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in Schiff base formation or tautomeric equilibria?
The phenylimino group participates in keto-enol tautomerism, stabilized by resonance with the cyclohexanedione ring. Computational studies (DFT or molecular dynamics) can model electron delocalization and predict reactive sites. Kinetic experiments under varying pH and temperature conditions reveal activation energies for tautomeric shifts .
Q. How can reaction conditions be optimized to enhance yield and selectivity in derivatization reactions?
Design of Experiments (DoE) approaches, such as factorial design, systematically evaluate variables like temperature, solvent polarity, and catalyst loading. For example, using polar aprotic solvents (e.g., DMF) with Lewis acids (e.g., ZnCl₂) may improve imine formation rates. Response Surface Methodology (RSM) identifies optimal conditions for minimizing side products .
Q. What strategies address contradictions in reported spectral data or synthetic yields across studies?
Cross-validate spectral assignments using 2D NMR (COSY, HSQC) to resolve overlapping signals. Reproduce conflicting syntheses with strict control of moisture and oxygen levels, as imine formation is sensitive to hydrolysis. Meta-analyses of published procedures may identify unreported variables (e.g., trace metal contaminants) affecting yields .
Q. How does the compound interact with biological macromolecules, and what computational tools predict its binding modes?
Molecular docking (AutoDock, Schrödinger Suite) models interactions with enzymes or receptors. Pharmacophore mapping identifies key hydrogen-bonding (C=O, C=N) and hydrophobic (methyl, phenyl) groups. In vitro assays (e.g., fluorescence quenching) validate binding affinities, while MD simulations assess stability of ligand-protein complexes .
Methodological Notes
- Data Contradiction Analysis : Compare experimental results with computational predictions to identify outliers. For spectral mismatches, verify instrument calibration and sample preparation protocols .
- Advanced Synthesis : Catalytic asymmetric methods (e.g., chiral auxiliaries) can enantioselectively modify the cyclohexanedione core .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
